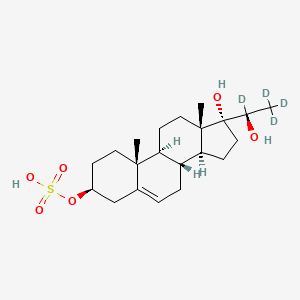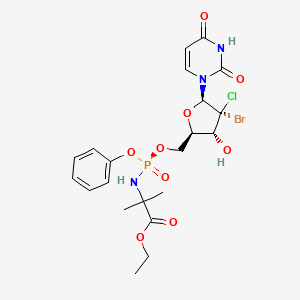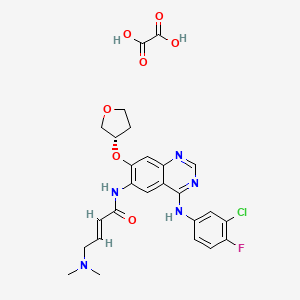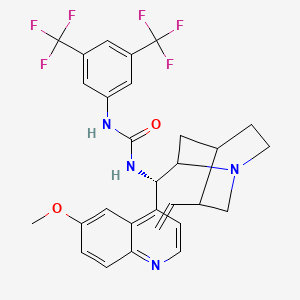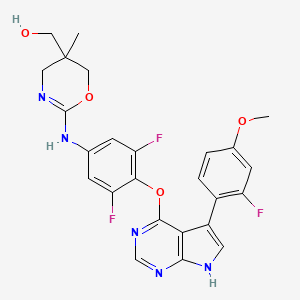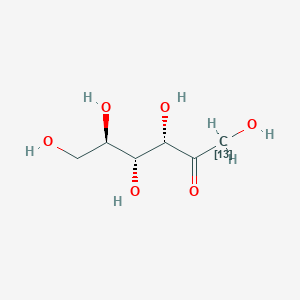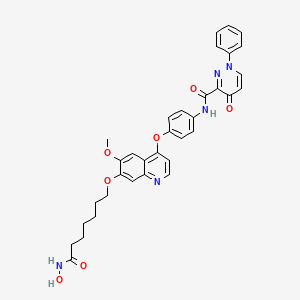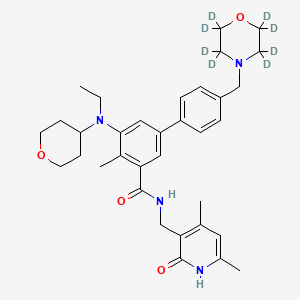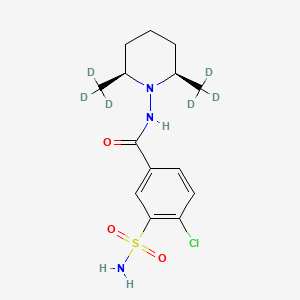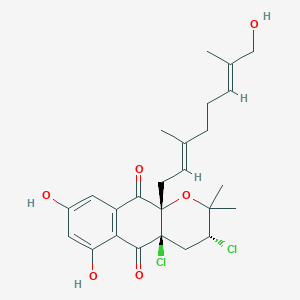
Nrf2 activator-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nrf2 activator-5 is a compound that engages the Nrf2 pathway, enhancing the body’s defense against oxidative stress and inflammation. The Nrf2 pathway is crucial for cellular protection, as it regulates the expression of various cytoprotective genes .
Méthodes De Préparation
The preparation of Nrf2 activator-5 involves synthetic routes that typically include the use of nitrogen heterocycles. These compounds are known for their ability to activate the Nrf2 pathway by upregulating the expression of Nrf2-dependent genes . Industrial production methods often involve the synthesis of nitrogen heterocyclic analogues, which are beneficial scaffolds in drug development .
Analyse Des Réactions Chimiques
Nrf2 activator-5 undergoes several types of chemical reactions, including oxidation and reduction. Common reagents used in these reactions include electrophilic activators and antioxidants. The major products formed from these reactions are typically cytoprotective and detoxifying enzymes .
Applications De Recherche Scientifique
Nrf2 activator-5 has a wide range of scientific research applications. In chemistry, it is used to study the activation of the Nrf2 pathway and its effects on oxidative stress. In biology, it is used to investigate the protective roles of Nrf2 activation against carcinogenesis and cancer development . In medicine, this compound is being explored as a potential therapeutic agent for neurodegenerative diseases, as it enhances the blood-brain barrier penetration and affects multiple pathways involved in the pathology of these diseases . In industry, it is used in the development of new drugs and therapeutic strategies .
Mécanisme D'action
Nrf2 activator-5 exerts its effects by engaging with the Nrf2 pathway. It works by detaching Nrf2 from its inhibitor, KEAP1, allowing Nrf2 to enter the nucleus and bind to the antioxidant response element (ARE) sequence of target genes . This activation leads to the transcription of various cytoprotective genes, which help in defending against oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
Nrf2 activator-5 is unique compared to other similar compounds due to its specific mechanism of action and its ability to enhance the blood-brain barrier penetration. Similar compounds include curcumin, sulforaphane, kahweol, resveratrol, garlic organosulfur compounds, zerumbone, epigallocatechin-3-gallate, carnosol, cinnamonyl-based compounds, lycopene, and cafestol . These compounds also activate the Nrf2 pathway but may differ in their chemical structure and specific applications.
Propriétés
Formule moléculaire |
C25H30Cl2O6 |
|---|---|
Poids moléculaire |
497.4 g/mol |
Nom IUPAC |
(3R,4aR,10aS)-3,4a-dichloro-6,8-dihydroxy-10a-[(2E,6E)-8-hydroxy-3,7-dimethylocta-2,6-dienyl]-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C25H30Cl2O6/c1-14(6-5-7-15(2)13-28)8-9-25-21(31)17-10-16(29)11-18(30)20(17)22(32)24(25,27)12-19(26)23(3,4)33-25/h7-8,10-11,19,28-30H,5-6,9,12-13H2,1-4H3/b14-8+,15-7+/t19-,24+,25+/m1/s1 |
Clé InChI |
ADDJEJWGIYLORW-WSUVHYCQSA-N |
SMILES isomérique |
C/C(=C\C[C@]12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)[C@]1(C[C@H](C(O2)(C)C)Cl)Cl)/CC/C=C(\C)/CO |
SMILES canonique |
CC(=CCC12C(=O)C3=C(C(=CC(=C3)O)O)C(=O)C1(CC(C(O2)(C)C)Cl)Cl)CCC=C(C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B12418127.png)
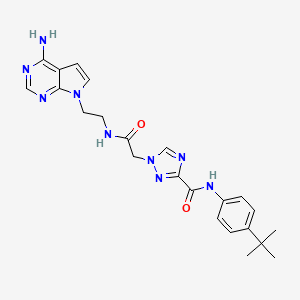
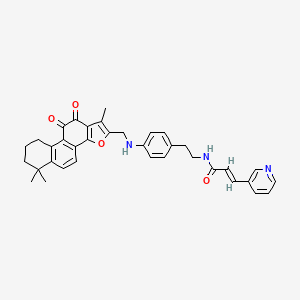
![4-[8-amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-(3,4,5,6-tetradeuteriopyridin-2-yl)benzamide](/img/structure/B12418138.png)
